molecular formula C16H14N4OS B2715858 5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 423136-38-3

5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2715858
CAS No.: 423136-38-3
M. Wt: 310.38
InChI Key: CMIFCKMWXAZVJK-UHFFFAOYSA-N
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Description

The compound “5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine” belongs to the class of [1,2,4]triazolo[1,5-a]pyridines . These compounds are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines can be achieved through a base-promoted tandem S N Ar/Boulton-Katritzky rearrangement . This method involves the reaction of 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles with 2-fluoropyridines . Another method involves a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyridines has been characterized by various methods such as (1) H NMR, MS, elemental analysis, and single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyridines are diverse. For instance, an I 2 /KI-mediated oxidative N-N bond formation reaction enables an environmentally benign synthesis of various 1,2,4-triazolo[1,5-a]pyridines and other 1,5-fused 1,2,4-triazoles from readily available N-aryl amidines .

Scientific Research Applications

Tuberculostatic Activity

One notable application of compounds structurally related to 5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is in the area of tuberculostasis. Research has shown that structural analogs of these compounds exhibit promising antituberculous properties. The structural activity relations of these compounds have been analyzed, indicating their potential in the treatment of tuberculosis (Titova et al., 2019).

Tautomerism and Structural Analysis

The compound has been studied for its tautomerism properties. An increase in the bulk of substituents at certain positions in the bicyclic system of these compounds leads to the stabilization of their enamine tautomer. X-ray diffraction analysis has been used to understand these structural changes and the impact on the planarity of the system, offering insights into the compound's chemical behavior and potential applications (Desenko et al., 1993).

Cyclocondensation Reactions

Cyclocondensation reactions of compounds similar to this compound with other chemical agents have been explored. These reactions result in the formation of various heterocyclic compounds, offering potential for diverse applications in chemical synthesis and drug development (Desenko et al., 1998).

Synthesis and Application in Drug Development

The compound and its analogs have been synthesized and evaluated for potential applications in drug development. Structural elucidation and antimicrobial evaluations of novel derivatives indicate the utility of these compounds in developing new drugs with antimicrobial properties (Gomha et al., 2017). Additionally, the potential for cardiovascular applications has been explored, with some derivatives showing promising vasodilating and antihypertensive activities (Sato et al., 1980).

Future Directions

The future directions in the research of [1,2,4]triazolo[1,5-a]pyridines could involve exploring their potential applications in various fields due to their wide range of biological activities . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of these compounds.

Properties

IUPAC Name

5-(4-methoxyphenyl)-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-21-12-6-4-11(5-7-12)13-9-14(15-3-2-8-22-15)20-16(19-13)17-10-18-20/h2-10,14H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIFCKMWXAZVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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